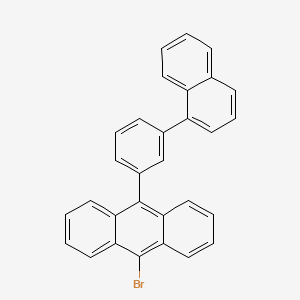
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene
Overview
Description
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is an organic compound with a complex structure that includes a bromine atom, an anthracene core, and a naphthalene-phenyl substituent. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photophysical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene typically involves a Suzuki coupling reaction. The starting materials include 9,10-dibromoanthracene and naphthalen-1-ylboronic acid. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and solvents.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as organometallic reagents (e.g., Grignard reagents) or other boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with a phenylboronic acid would yield a phenyl-substituted anthracene derivative .
Scientific Research Applications
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene has several applications in scientific research:
Organic Electronics: It is used in the development of OLEDs due to its excellent photophysical properties.
Photophysical Studies: The compound is studied for its fluorescence and phosphorescence characteristics, which are important for understanding energy transfer processes.
Material Science:
Mechanism of Action
The mechanism of action of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene in its applications is primarily based on its ability to participate in electronic transitions. The anthracene core allows for efficient π-π* transitions, while the naphthalene-phenyl substituent can influence the electronic properties by extending the conjugation and altering the energy levels. This makes the compound highly effective in light-emitting applications .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-10-phenylanthracene: Similar structure but lacks the naphthalene group.
9,10-Diphenylanthracene: Contains two phenyl groups instead of a naphthalene-phenyl substituent.
9,10-Dibromoanthracene: Contains two bromine atoms without any phenyl or naphthalene substituents.
Uniqueness
9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is unique due to the presence of both a bromine atom and a naphthalene-phenyl substituent. This combination provides distinct electronic properties that are advantageous for specific applications in organic electronics and photophysics .
Properties
IUPAC Name |
9-bromo-10-(3-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGTSAVGDEXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


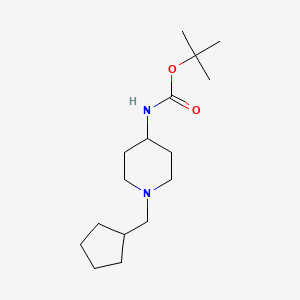
![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)
![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)
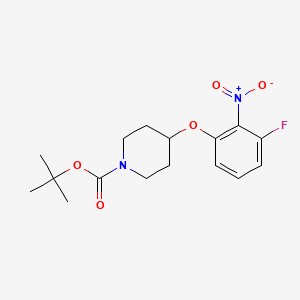
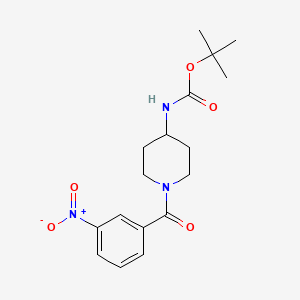
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)
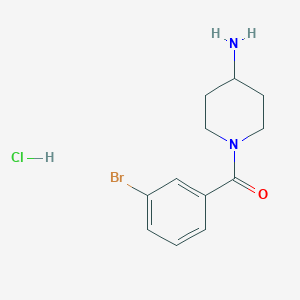
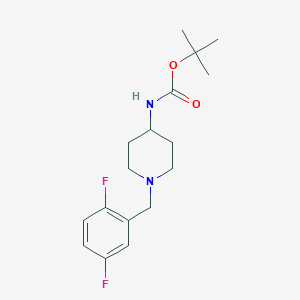
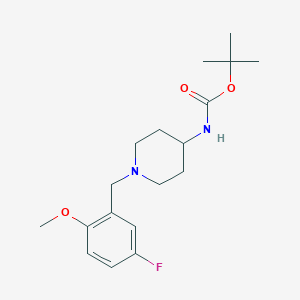
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)

